molecular formula C19H21N5O2 B5541608 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5541608
M. Wt: 351.4 g/mol
InChI Key: BHMHYWGRWLTKPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, often involves the cycloaddition reactions facilitated by catalysts such as ruthenium to achieve regiocontrolled outcomes. For example, ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, which are precursors for the synthesis of triazole-containing compounds (Ferrini et al., 2015).

Molecular Structure Analysis

Structural analysis of triazole derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the crystal structure and optimize the molecular structure, providing insights into the dihedral angles and intermolecular interactions that define the compound's stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds, including 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, undergo various chemical reactions such as acylation, cyclization, and rearrangements like the Dimroth rearrangement. These reactions are fundamental for modifying the triazole core to explore new biological activities and synthesize compounds with desired chemical properties (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are determined through various analytical techniques, including X-ray crystallography. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Bektaş et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and functional group transformations, are explored through synthetic routes and reaction mechanisms. These compounds exhibit a wide range of chemical behaviors, making them versatile synthons for the construction of various heterocyclic compounds with potential biological and pharmacological activities (Chen et al., 2004).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones, have been explored for their antimicrobial properties. Some compounds within this category were found to exhibit moderate to good activities against test microorganisms (Bektaş et al., 2010).

Triazole-Based Scaffolds for Peptidomimetics

Research has shown the development of protocols for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These compounds serve as suitable molecules for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This is significant for designing molecules with specific biological activities, including HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Heterocyclic Compounds

Another application involves the intramolecular cyclization of 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides to yield derivatives such as 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines, indicating the versatility of triazole derivatives in synthesizing a wide range of heterocyclic compounds (Kemskiy et al., 2018).

Designing Anticancer Agents

Functionalized amino acid derivatives, including those related to triazole structures, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These compounds offer a foundation for designing new anticancer agents, showing promise in ovarian and oral cancers (Kumar et al., 2009).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, displaying significant anti-influenza A virus (subtype H5N1) activity. This highlights the potential of triazole and pyrazole derivatives in the development of antiviral agents (Hebishy et al., 2020).

Cytotoxicity of Pyrazole Derivatives

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells demonstrate the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014).

properties

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-26-16-8-6-5-7-15(16)21-19(25)17-18(20)24(23-22-17)14-10-12(2)9-13(3)11-14/h5-11H,4,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHYWGRWLTKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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